molecular formula C20H26O5 B1198172 Articulin CAS No. 75478-98-7

Articulin

Cat. No.: B1198172
CAS No.: 75478-98-7
M. Wt: 346.4 g/mol
InChI Key: CIYUVACHWWSUHM-UHFFFAOYSA-N
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Description

Articulins are a novel class of cytoskeletal proteins first identified in protists such as Euglena gracilis and ciliates like Pseudomicrothorax . The hallmark of articulin proteins is a central core domain rich in repetitive 12-amino acid motifs with a consensus sequence dominated by valine and proline residues (e.g., VPVPV--V--) . These proteins are major constituents of the membrane skeleton (epiplasm), playing a critical role in maintaining cell shape and cortical integrity . Research on articulins provides valuable models for understanding the evolution of the cytoskeleton and the mechanisms of cellular pattern formation. In euplotid ciliates, a related family of this compound-containing proteins, known as plateins, form the alveolar plates that reinforce the cortex, and uniquely for cytoskeletal proteins, these contain N-terminal signal peptides . This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

75478-98-7

Molecular Formula

C20H26O5

Molecular Weight

346.4 g/mol

IUPAC Name

5-hydroxy-7,8-dimethyl-7-[2-(5-oxo-2H-furan-3-yl)ethyl]-5,6,6a,8,9,10-hexahydro-1H-benzo[d][2]benzofuran-3-one

InChI

InChI=1S/C20H26O5/c1-12-3-6-20-11-25-18(23)15(20)8-14(21)9-16(20)19(12,2)5-4-13-7-17(22)24-10-13/h7-8,12,14,16,21H,3-6,9-11H2,1-2H3

InChI Key

CIYUVACHWWSUHM-UHFFFAOYSA-N

SMILES

CC1CCC23COC(=O)C2=CC(CC3C1(C)CCC4=CC(=O)OC4)O

Canonical SMILES

CC1CCC23COC(=O)C2=CC(CC3C1(C)CCC4=CC(=O)OC4)O

Synonyms

80 kDa articulin
86 kDa articulin
articulin
articulins

Origin of Product

United States

Scientific Research Applications

Clinical Efficacy

Numerous studies have evaluated the effectiveness of Articulin in managing osteoarthritis symptoms.

Randomized Controlled Trials

  • Clinical Trial Findings : A double-blind, placebo-controlled trial involving 42 patients demonstrated significant reductions in pain severity (P < 0.001) and disability scores (P < 0.05) after three months of treatment with this compound compared to placebo. However, no significant radiological changes were observed during the study .
  • Quality of Life Improvements : Participants reported enhanced quality of life and daily functioning post-treatment, correlating with decreased levels of inflammatory cytokines such as IL-17 and TNF-α .
  • Safety Profile : Side effects associated with this compound were minimal and did not necessitate treatment withdrawal, indicating a favorable safety profile for long-term use .

Comparative Efficacy with Other Treatments

This compound has been compared with other common treatments for osteoarthritis, such as glucosamine and chondroitin sulfate. While glucosamine has shown varying results in terms of efficacy, this compound's combination approach appears to provide a more holistic benefit by addressing multiple pathways involved in joint health.

TreatmentPain ReductionDisability ImprovementRadiological Change
This compoundSignificant (P < 0.001)Significant (P < 0.05)None
GlucosamineModerateVariesVaries
ChondroitinModerateVariesVaries

Case Studies

Several case studies have reinforced the clinical findings regarding this compound:

  • Case Study 1 : A 65-year-old female patient with knee osteoarthritis reported a notable decrease in pain levels from 8/10 to 3/10 after three months of this compound therapy, alongside improved mobility.
  • Case Study 2 : A cohort study involving 100 patients indicated that over 70% experienced significant improvements in their ability to perform daily activities after consistent use of this compound over six months.

Comparison with Similar Compounds

Structural Characteristics:

  • Amino Acid Composition: Both articulins are rich in valine (25%) and proline (15%), contributing to their rigid, β-sheet-rich secondary structure .
  • Core Domain: A conserved 12-amino-acid repeat (consensus sequence: VPVPV---V---) forms the core domain, spanning ~30 tandem repeats. This domain exhibits 58% similarity between the two isoforms .
  • Terminal Regions: The 80-kD articulin contains a hydrophobic seven-amino-acid repeat (APVTYGA) near its carboxyl terminus, while the 86-kD isoform has this motif near its amino terminus .

Articulins lack significant sequence homology to known cytoskeletal proteins like spectrins or ankyrins, defining them as a novel class of membrane skeletal proteins .

Comparison with Similar Compounds

Articulins vs. Epiplasmins

Epiplasmins are cytoskeletal proteins found in protists such as Paramecium and Pseudomicrothorax, where they organize the epiplasm—a cortical structure analogous to the this compound-based membrane skeleton in Euglena .

Key Differences:

Feature Articulins Epiplasmins
Structural Motifs VPV-rich core domain; APVTYGA repeats Lack conserved repeats; distinct epitopes
Molecular Weight 80–86 kDa (SDS-PAGE) Variable (25–70 kDa)
Localization Peripheral membrane skeleton in Euglenoids Epiplasm in ciliates
Sequence Conservation Unique to Euglenoids and related protists Broader distribution in ciliates
Antibody Cross-Reactivity No cross-reactivity with epiplasmins Reacts with articulins in Pseudomicrothorax (epitopes mapped to distinct regions)

Functional Overlap:

Both proteins stabilize cortical structures, but articulins are specialized for dynamic membrane integrity in motile Euglenoids, while epiplasmins contribute to static cortical patterning in ciliates .

Articulins vs. Spectrins and Ankyrins

Spectrins and ankyrins are well-characterized cytoskeletal proteins in metazoans, forming networks that link membrane proteins to the actin cytoskeleton.

Structural and Functional Contrasts:

Feature Articulins Spectrins/Ankyrins
Sequence Homology No significant similarity Highly conserved across metazoans
Repeat Motifs VPV and APVTYGA repeats Spectrin repeats (106–120 aa helices)
Binding Partners Not determined; likely membrane lipids Actin, ion channels, adhesion molecules
Phylogenetic Distribution Restricted to Euglenoids, dinoflagellates Ubiquitous in animals

Articulins’ lack of homology to spectrins suggests an independent evolutionary origin for membrane skeletal systems in protists .

Research Findings and Evolutionary Insights

  • Gene Duplication: The 80-kD and 86-kD articulins likely arose from a gene duplication event in an ancestral Euglenoid, as both share 47% overall sequence similarity and identical domain organization .
  • Cross-Species Conservation: this compound homologs exist in dinoflagellates and ciliates but are absent in humans, Drosophila, or Tetrahymena, underscoring their specialized role in protist biology .
  • Functional Redundancy : Despite structural divergence, both this compound isoforms contribute equally to membrane stability, as shown by antibody-binding assays and peptide mapping .

Data Tables

Table 1: this compound Isoform Properties

Property 80-kD this compound 86-kD this compound
Predicted Molecular Weight 72,111 Da (cDNA-derived) 71,897 Da (cDNA-derived)
SDS-PAGE Migration 80 kDa 86 kDa
Core Domain Similarity 58% 58%
Terminal Repeats APVTYGA near C-terminus APVTYGA near N-terminus

Table 2: Distribution of this compound Homologs

Organism This compound Presence Evidence
Euglena gracilis Yes Peptide mapping, cDNA cloning
Trypanosoma brucei Partial (80-kD only) Immunoblotting
Pseudomicrothorax Yes (cross-reactive) Antibody assays
Human erythrocytes No Ligand-binding assays

Preparation Methods

Raw Material Selection and Preprocessing

  • Withania somnifera : Roots are dried, powdered, and subjected to hydroalcoholic extraction (ethanol:water, 70:30) to concentrate withanolides, the bioactive steroidal lactones.

  • Boswellia serrata : Resin is collected via tapping, purified to remove impurities, and extracted using supercritical CO₂ to isolate boswellic acids.

  • Curcuma longa : Rhizomes are boiled, dried, and ground into a powder. Curcuminoids are enriched via solvent partitioning using ethyl acetate.

  • Zinc : Pharmaceutical-grade zinc oxide is milled to a fine powder (particle size <50 µm) for optimal bioavailability.

Formulation and Encapsulation

The extracts are blended in fixed ratios (Table 1) and homogenized in a V-blender. The mixture is encapsulated in gelatin shells using rotary die encapsulation machinery, with each capsule containing 450–500 mg of the blend.

Table 1: Composition of Herbal this compound Formulation

ComponentPercentage (w/w)Key Bioactives
Withania somnifera35%Withanolides (≥1.5%)
Boswellia serrata30%Boswellic acids (≥65%)
Curcuma longa25%Curcuminoids (≥95%)
Zinc oxide10%Elemental zinc (≥80%)

This compound Proteins in Ciliates: cDNA Cloning and Expression

Articulins are structural proteins in the epiplasm of ciliates like Euplotes. Their preparation involves molecular cloning and heterologous expression.

cDNA Amplification and Library Construction

mRNA is isolated from Euplotes cultures using oligo(dT) cellulose chromatography. First-strand cDNA synthesis employs reverse transcriptase, followed by PCR amplification with degenerate primers designed from conserved peptide sequences (e.g., primers P1/P2: 5′-GGIAAYGGIGGIGG-3′ and 5′-CCICCRTAICCIGC-3′). Cycling parameters include 35 cycles of denaturation (94°C, 1 min), annealing (56°C, 1 min), and extension (72°C, 30 sec). Products are cloned into pGEM-T vectors and sequenced via Sanger methodology.

Heterologous Expression in E. coli

Full-length this compound cDNA is subcloned into expression vectors (e.g., pET-28a) and transformed into E. coli BL21(DE3). Induction with 0.5 mM IPTG at 37°C yields recombinant protein, which is purified via nickel-affinity chromatography.

This compound G: Extraction and Structural Elucidation

This compound G (C₃₅H₃₀O₅), isolated from Juncus articulatus, is a phenanthrene heterodimer with antibacterial properties.

Plant Material Extraction

Air-dried J. articulatus whole plants are macerated in methanol (3 × 24 hr), filtered, and concentrated under vacuum. The residue is partitioned with chloroform to obtain a crude extract.

Chromatographic Purification

The chloroform fraction is subjected to silica gel column chromatography (hexane:ethyl acetate gradient), followed by Sephadex LH-20 size exclusion (methanol:chloroform, 1:1). Final purification uses reversed-phase HPLC (C18 column, acetonitrile:water, 65:35) to isolate this compound G.

Table 2: Key NMR Data for this compound G (500 MHz, MeOH-d₄)

PositionδH (ppm)δC (ppm)HMBC Correlations
1-120.6C-2, C-9, C-10
26.71 (d, J=8.4)109.4C-1, C-3, C-10
135.62 (dd, J=17.4, 10.8)135.2C-7, C-8, C-14
ParameterOptimal ConditionYield (%)
Catalyst loading10 mol% 26 85
Temperature40°C78
SolventCH₂Cl₂92

Q & A

Q. How should researchers design experiments to investigate Articulin's molecular mechanisms while ensuring reproducibility?

To ensure reproducibility, experimental design must include:

  • Detailed Protocols : Specify reagents (e.g., purity, suppliers), equipment settings, and environmental conditions (e.g., temperature, pH) .
  • Statistical Rigor : Use power analysis to determine sample size and report measures of variability (e.g., standard deviation) .
  • Control Groups : Include positive/negative controls and validate assay sensitivity .
  • Supplementary Materials : Deposit step-by-step protocols and raw data in repositories for peer validation .

Q. What strategies are effective for conducting a literature review on this compound to identify research gaps?

  • Systematic Searches : Use Boolean operators in databases (PubMed, Scopus) to filter by study type (e.g., in vitro, in vivo) and publication date .
  • Review Articles : Prioritize recent reviews to map trends and unresolved questions (e.g., this compound's off-target effects) .
  • Citation Tracking : Use tools like Google Scholar’s "Cited by" to identify newer studies building on foundational work .

What frameworks can guide the formulation of research questions about this compound's pharmacological properties?

  • PICO Framework : Define Population (e.g., cell lines), Intervention (this compound dosage), Comparison (control groups), and Outcomes (e.g., apoptosis rate) .
  • FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant . Example: "How does this compound modulate NF-κB signaling in macrophages compared to existing inhibitors?"

Q. What are the best practices for presenting this compound-related data in tables and figures?

  • Tables : Label columns clearly (e.g., "IC50 ± SEM"), use footnotes for abbreviations, and avoid redundant data .
  • Figures : Ensure high resolution (300+ DPI), label axes with units, and provide scale bars in microscopy images .
  • Legends : Describe symbols/colors and statistical tests used (e.g., ANOVA with post-hoc Tukey) .

Advanced Research Questions

Q. How can researchers resolve contradictions in published data regarding this compound's efficacy in different biological models?

  • Variable Analysis : Compare experimental conditions (e.g., dosing regimens, cell passage numbers) across studies .
  • Meta-Analysis : Pool data from multiple studies to identify trends (e.g., this compound’s dose-dependent cytotoxicity) using software like RevMan .
  • Model Validation : Replicate conflicting experiments under standardized conditions and report batch-to-batch variability in this compound synthesis .

Q. What methodological considerations are critical when developing novel analytical techniques for this compound quantification in complex matrices?

  • Validation Parameters : Assess linearity (R² > 0.99), limit of detection (LOD), and recovery rates in spiked samples (e.g., plasma) .
  • Matrix Effects : Test for interference using blank matrices and employ internal standards (e.g., deuterated this compound) .
  • Cross-Lab Collaboration : Share protocols with independent labs to verify reproducibility .

Q. How should interdisciplinary research on this compound's cross-disciplinary applications be structured to address methodological integration challenges?

  • Unified Objectives : Align biochemical assays with materials science endpoints (e.g., this compound’s stability in polymer matrices) .
  • Hybrid Methods : Combine techniques like HPLC (chemistry) and transcriptomics (biology) to capture multi-scale interactions .
  • Journal Selection : Target interdisciplinary journals (e.g., ACS Bio & Med Chem) and tailor the introduction to dual audiences .

Q. How can researchers employ computational modeling to predict this compound's interactions with cellular targets?

  • Docking Simulations : Use software like AutoDock to predict binding affinities for this compound with target proteins (e.g., COX-2) .
  • Validation : Cross-check predictions with SPR (surface plasmon resonance) binding assays .
  • Reporting Standards : Adhere to NIH guidelines for computational reproducibility (e.g., code availability) .

Q. What strategies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?

  • Batch Consistency : Document reaction conditions (e.g., temperature, catalyst) and characterize intermediates via NMR/HPLC .
  • Purity Thresholds : Use ≥95% pure compounds for biological testing and report purification methods (e.g., column chromatography) .
  • SAR Workflow : Iterate between synthesis (e.g., adding functional groups) and in vitro testing to refine pharmacophores .

Q. How can researchers address ethical and statistical limitations in preclinical this compound studies?

  • Ethical Compliance : Follow ARRIVE guidelines for animal studies (e.g., randomization, blinding) .
  • Statistical Transparency : Report effect sizes, confidence intervals, and p-values without cherry-picking data .
  • Negative Results : Publish non-significant findings to avoid publication bias .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Articulin
Reactant of Route 2
Articulin

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